

# Favolon: A Fungal Triterpenoid from Favolaschia Species

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Favolon

Cat. No.: B1247350

[Get Quote](#)

A Technical Guide on the Discovery, Origin, and Biological Activity of **Favolon** and its Analogs

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of **Favolon**, an antifungal triterpenoid, and its related compound, **Favolon B**. Initially isolated from a Favolaschia species, **Favolon** demonstrated significant antifungal properties. A subsequent analog, **Favolon B**, was discovered from Mycena sp., offering further insights into the bioactivity of this class of compounds. This document details the experimental protocols for the isolation and characterization of these molecules, presents their quantitative biological data in a comparative format, and elucidates the putative signaling pathway through which they exert their antifungal effects. The information is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and antifungal drug development.

## Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Fungi themselves are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the Basidiomycota have been recognized as a rich reservoir of novel compounds with therapeutic potential. In 1995, a novel antifungal triterpenoid, named **Favolon**, was isolated

from the fermentation broth of a Favolaschia species.<sup>[1]</sup> A decade later, in 2005, a closely related compound, **Favolon** B, was isolated from the Chilean fungus Mycena sp. strain 96180.<sup>[2]</sup> Both compounds belong to the ergostane class of triterpenoids and exhibit notable biological activities. This guide provides an in-depth technical summary of the discovery and scientific investigation of these promising natural products.

## Discovery and Origin

### **Favolon** from Favolaschia sp.

The initial discovery of **Favolon** was reported in 1995 by Anke et al. from an unidentified species of the genus Favolaschia (family Mycenaceae).<sup>[1]</sup> The genus Favolaschia comprises small, poroid fungi with a worldwide distribution, particularly in tropical and subtropical regions.<sup>[3]</sup> These fungi are known to produce a variety of bioactive secondary metabolites.<sup>[4][5]</sup>

### **Favolon** B from Mycena sp.

In 2005, Aqueveque, Anke, and colleagues reported the isolation of **Favolon** B from Mycena sp. strain 96180, a fungus collected from the endemic forest soil in Contulmo, Chile.<sup>[2]</sup> The genus Mycena is a large and diverse group of saprotrophic fungi, also belonging to the family Mycenaceae.<sup>[6]</sup>

## Experimental Protocols

### Isolation and Purification of **Favolon** from Favolaschia sp.

Note: The 1995 publication by Anke et al. provides limited detail on the experimental protocol. The following is a generalized procedure based on standard methods for isolating fungal secondary metabolites and the available information.

**3.1.1. Fermentation:** The Favolaschia species was cultivated in a suitable liquid medium to promote the production of secondary metabolites. Fermentation was likely carried out in shake flasks or a bioreactor under controlled conditions of temperature, pH, and aeration.

**3.1.2. Extraction:** The fermentation broth, including the mycelium, was extracted with an organic solvent such as ethyl acetate. This step partitions the nonpolar secondary metabolites, including **Favolon**, into the organic phase.

3.1.3. Chromatographic Purification: The crude extract was subjected to a series of chromatographic techniques to isolate **Favolon**. This typically involves:

- Silica Gel Column Chromatography: The crude extract was applied to a silica gel column and eluted with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Favolon** were further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient).

3.1.4. Structure Elucidation: The structure of **Favolon** was determined using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>13</sup>C, and 2D-NMR experiments).

## Isolation and Purification of Favolon B from Mycena sp. strain 96180

The protocol for **Favolon** B is more explicitly detailed in the 2005 publication by Aqueveque et al.[2]

3.2.1. Fermentation: Mycena sp. strain 96180 was grown in a YMG medium (0.4% yeast extract, 1% malt extract, 0.4% glucose) at 22°C on a rotary shaker (120 rpm) for 20 days.

3.2.2. Extraction: The culture broth (2.5 liters) was extracted with an equal volume of ethyl acetate. The organic phase was evaporated to yield a crude extract (915 mg).

3.2.3. Chromatographic Purification:

- Silica Gel Column Chromatography: The crude extract was applied to a silica gel column (Merck 60, 0.063-0.2 mm; 3 x 30 cm). Elution with a 3:7 mixture of ethyl acetate and methanol yielded 33 mg of an enriched product containing the active compound.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC using a Jasco model PU-980 with a diode array detector and a Macherey and Nagel column (250 x 21.2 mm, 7 µm).

3.2.4. Spectroscopic Characterization: The structure of **Favolon B** was elucidated using <sup>1</sup>H NMR, <sup>13</sup>C NMR, HMBC, and NOESY experiments. High-resolution mass spectrometry was used to determine the molecular formula.

## Antifungal Susceptibility Testing

The antifungal activity of the isolated compounds was quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for filamentous fungi.[7][8][9]

3.3.1. Inoculum Preparation: Fungal spores or conidia were harvested from fresh cultures on a suitable agar medium (e.g., Potato Dextrose Agar) and suspended in sterile saline. The suspension was adjusted to a standardized concentration (e.g.,  $0.4 \times 10^4$  to  $5 \times 10^4$  conidia/mL).

### 3.3.2. Assay Procedure:

- Serial twofold dilutions of the test compounds were prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
- Each well was inoculated with the standardized fungal suspension.
- The plates were incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
- The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.

## Cytotoxicity Assay (for Favolon B)

The cytotoxic activity of **Favolon B** was evaluated against the human leukemia cell line HL-60 (ATCC CCL-240).[10]

3.4.1. Cell Culture: HL-60 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

### 3.4.2. MTT Assay:

- HL-60 cells were seeded in 96-well plates at a density of approximately  $5 \times 10^5$  cells/mL.
- The cells were treated with various concentrations of **Favolon** B for a specified duration (e.g., 24, 48, or 72 hours).
- After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
- The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
- The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
- The absorbance at 570 nm was measured using a microplate reader.
- The concentration that inhibited cell growth by 50% ( $IC_{50}$ ) was calculated from the dose-response curve.

## Quantitative Data

The biological activities of **Favolon** and **Favolon** B are summarized in the tables below.

Table 1: Antifungal Activity of **Favolon** and **Favolon** B (MIC in  $\mu$ g/mL)

| Fungal Species        | Favolon (from Favolaschia sp.) | Favolon B (from Mycena sp.) |
|-----------------------|--------------------------------|-----------------------------|
| Botrytis cinerea      | -                              | < 10                        |
| Mucor miehei          | < 20                           | < 10                        |
| Paecilomyces variotii | < 20                           | < 10                        |
| Penicillium notatum   | -                              | < 10                        |

Note: Specific MIC values for the original **Favolon** were not detailed in the initial publication. The values presented are based on the reported activity levels. **Favolon** B showed no activity

against bacteria and yeasts.[\[2\]](#)

Table 2: Cytotoxic Activity of **Favolon** and **Favolon B** (IC<sub>50</sub> in  $\mu$ g/mL)

| Cell Line                              | Favolon (from Favolaschia sp.) | Favolon B (from Mycena sp.) |
|----------------------------------------|--------------------------------|-----------------------------|
| L1210 (mouse leukemia)                 | > 100 (not cytotoxic)          | -                           |
| HL-60 (human leukemia)                 | -                              | 10                          |
| Colon 320 (human colon adenocarcinoma) | -                              | 25                          |

## Signaling Pathways and Experimental Workflows

### Putative Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

**Favolon** and **Favolon B** are ergostane-type triterpenoids. The primary mechanism of action for many antifungal agents targeting ergostane biosynthesis is the inhibition of key enzymes in the ergosterol biosynthesis pathway.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[\[3\]](#) The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.



[Click to download full resolution via product page](#)

Caption: Putative mechanism of action of **Favolon** via inhibition of the ergosterol biosynthesis pathway.

## Experimental Workflow for Discovery and Characterization

The discovery of novel bioactive compounds from fungi like **Favolon** follows a systematic workflow, from initial screening to final characterization.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the discovery of bioactive compounds from fungi.

## Conclusion

**Favolon** and **Favolon B** represent promising antifungal triterpenoids from the Basidiomycota. Their discovery highlights the potential of fungi, particularly from the genera Favolaschia and Mycena, as sources of novel drug leads. The likely mechanism of action through the inhibition of the ergosterol biosynthesis pathway provides a solid foundation for further investigation and potential development. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate future research into this interesting class of natural products, including mechanism of action studies, structure-activity relationship analyses, and the exploration of their therapeutic potential. Further research is warranted to fully elucidate the specific enzymatic targets of **Favolon** and **Favolon B** and to explore their efficacy in *in vivo* models of fungal infection.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Favolon, a new antifungal triterpenoid from a Favolaschia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Favolon B, a new triterpenoid isolated from the Chilean Mycena sp. strain 96180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]

- 10. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Favololon: A Fungal Triterpenoid from Favolaschia Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247350#favololon-discovery-and-origin-from-favolaschia-species]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)